
zinc;dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;dodecane is a compound that combines zinc, a transition metal, with dodecane, a hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;dodecane can be achieved through various methods. One common approach involves the reaction of zinc powder with dodecane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of advanced techniques such as hydrothermal and solvothermal methods can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Zinc;dodecane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the hydrocarbon chain of dodecane.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and various oxidized hydrocarbons, while reduction reactions may yield reduced zinc species and hydrocarbons .
Scientific Research Applications
Zinc;dodecane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other zinc-containing compoundsIn industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of zinc;dodecane involves the interaction of zinc ions with various molecular targets. Zinc plays a catalytic, structural, and regulatory role in many biological processes. It can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The hydrocarbon chain of dodecane may also contribute to the compound’s overall properties and effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zinc;dodecane include other zinc-organic compounds such as zinc;hexadecane and zinc;octadecane. These compounds share some properties with this compound but differ in their hydrocarbon chain length and specific applications .
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
101549-69-3 |
|---|---|
Molecular Formula |
C24H50Zn |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
zinc;dodecane |
InChI |
InChI=1S/2C12H25.Zn/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;/q2*-1;+2 |
InChI Key |
LSPQRDHGQCYTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC[CH2-].CCCCCCCCCCC[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


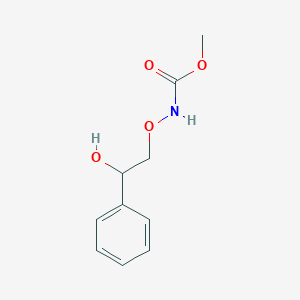
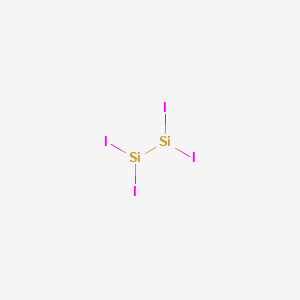
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
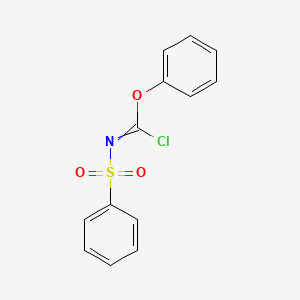
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
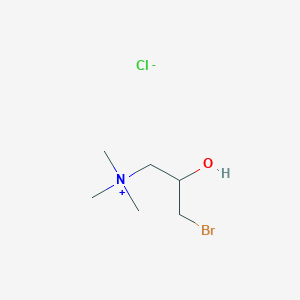
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
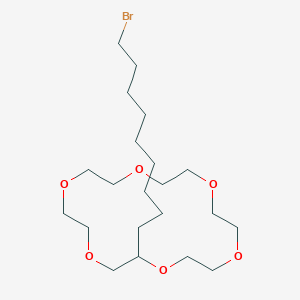
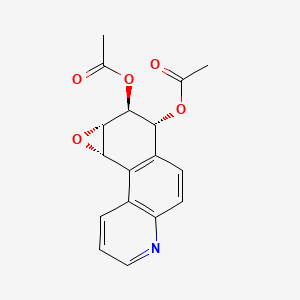
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
